1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-19-6-2-8-24(19)11-16-12-27(23-22-16)18-13-25(14-18)20(29)15-4-1-5-17(10-15)26-9-3-7-21-26/h1,3-5,7,9-10,12,18H,2,6,8,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGKKJSDQUXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the azetidine ring: This involves the cyclization of a suitable amine with a halogenated compound.
Construction of the triazole ring: This is often done via a click reaction between an azide and an alkyne.
Coupling reactions: The final steps involve coupling the different ring systems using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1-(1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 2: Functional Comparisons Based on Structural Motifs
Key Findings:
- Triazole vs. Oxadiazole: The 1,2,3-triazole in the target compound offers superior hydrolytic stability compared to 1,2,4-oxadiazoles, which are prone to metabolic degradation .
- Azetidine Advantage: The azetidine ring’s smaller size and higher strain energy may confer stronger target binding compared to bulkier, more flexible pyrrolidine derivatives .
- Nitro Group Limitation: Unlike nitro-containing antimycobacterial agents , the target compound’s lack of a nitro substituent may necessitate alternative mechanisms of action, such as enzyme inhibition via heterocyclic coordination.
Q & A
Q. What are the key synthetic steps for constructing the azetidine-triazole-pyrrolidinone core of this compound?
The synthesis involves sequential click chemistry and cyclization reactions. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically used to form the 1,2,3-triazole ring, followed by benzoylation of the azetidine moiety. The pyrrolidin-2-one ring is introduced via N-alkylation or Michael addition, with reaction conditions optimized for regioselectivity (e.g., THF/H2O solvent systems and CuSO4/sodium ascorbate catalysts) . Purification via column chromatography and validation by <sup>1</sup>H/<sup>13</sup>C NMR ensure structural fidelity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and elemental composition. <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm substituent connectivity, particularly the triazole-proton coupling (~7.5–8.5 ppm) and pyrrolidinone carbonyl signals (~175 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm<sup>−1</sup>) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction using SHELXL for refinement provides unambiguous stereochemical assignment. For example, the azetidine ring puckering and triazole-phenyl torsion angles can be validated. WinGX and ORTEP are employed for structure visualization and validation of anisotropic displacement parameters .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites such as the triazole N-atoms or the pyrrolidinone carbonyl. Fukui indices help predict regioselectivity in substitution reactions .
Q. How is the compound’s solubility and stability assessed in biological assays?
Solubility is tested in DMSO/PBS mixtures, followed by dynamic light scattering (DLS) to detect aggregation. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours to assess degradation products .
Advanced Research Questions
Q. How can conflicting NMR data for triazole-proton environments be resolved?
Discrepancies may arise from dynamic rotational isomerism in the triazole ring. Variable-temperature NMR (VT-NMR) at 298–373 K can freeze rotational conformers, while 2D NOESY identifies through-space interactions between triazole protons and adjacent substituents .
Q. What strategies optimize the CuAAC reaction yield for the triazole-azetidine linkage?
Yield optimization involves:
Q. How are electron crystallography and powder diffraction applied when single crystals are unavailable?
Electron diffraction (MicroED) resolves partial structures from nanocrystals. Pair distribution function (PDF) analysis of powder data models local atomic arrangements, particularly for the benzoyl-azetidine torsion angle .
Q. What mechanistic insights explain unexpected bioactivity discrepancies across cell lines?
Divergent activity may arise from target protein polymorphisms or membrane permeability differences. Surface plasmon resonance (SPR) assays quantify binding affinity to target proteins (e.g., kinases), while confocal microscopy tracks cellular uptake using fluorescent analogs .
Q. How do steric effects influence the azetidine ring’s conformational flexibility in solution?
Molecular dynamics (MD) simulations (AMBER or GROMACS) model ring puckering dynamics. <sup>1</sup>H-<sup>1</sup>H coupling constants (J-values) from NMR correlate with dihedral angles, validated against X-ray data. Forced dihedral scans in DFT further quantify energy barriers to ring inversion .
Methodological Notes
- Data Contradiction Analysis : Conflicting bioactivity data require cross-validation using orthogonal assays (e.g., SPR vs. cell-based luciferase) to rule out assay-specific artifacts .
- Crystallographic Validation : SHELXL’s Rfree and GooF metrics ensure refinement quality; PLATON checks for missed symmetry or twinning .
- Synthetic Reproducibility : Strict control of anhydrous conditions and inert atmospheres (N2/Ar) during azetidine functionalization prevents hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
